molecular formula C25H23N9O5 B11546039 N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B11546039
M. Wt: 529.5 g/mol
InChI Key: RPRWREKZMGWNQO-VULFUBBASA-N
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Description

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process may include:

    Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the dimethylphenyl, methoxy, and nitrophenyl groups through nucleophilic substitution reactions.

    Hydrazinylation: Addition of the hydrazinyl group to the triazine core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups may yield corresponding amines, while oxidation may lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Some triazine derivatives exhibit antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Anticancer Agents: Research into triazine derivatives as potential anticancer drugs.

    Antiviral Agents: Investigation of antiviral properties.

Industry

    Agriculture: Use as herbicides and pesticides.

    Dyes and Pigments: Application in the production of dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the hydrazinyl and nitrobenzylidene groups.

    N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylphenyl and methoxy groups.

Uniqueness

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Conclusion

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex and versatile compound with potential applications in various scientific fields

properties

Molecular Formula

C25H23N9O5

Molecular Weight

529.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H23N9O5/c1-15-4-5-19(12-16(15)2)28-24-29-23(27-18-6-8-20(9-7-18)33(35)36)30-25(31-24)32-26-14-17-13-21(34(37)38)10-11-22(17)39-3/h4-14H,1-3H3,(H3,27,28,29,30,31,32)/b26-14+

InChI Key

RPRWREKZMGWNQO-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)[N+](=O)[O-])OC)C

Origin of Product

United States

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